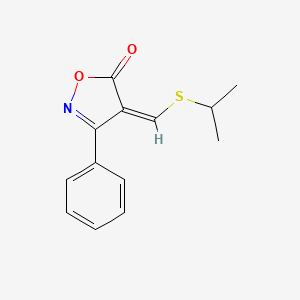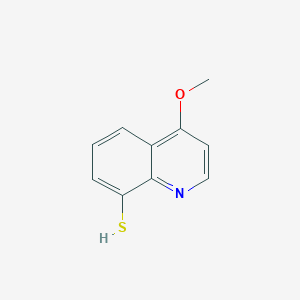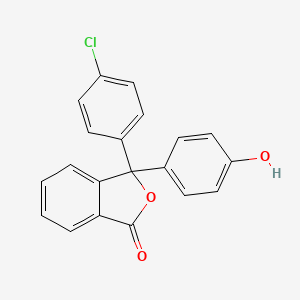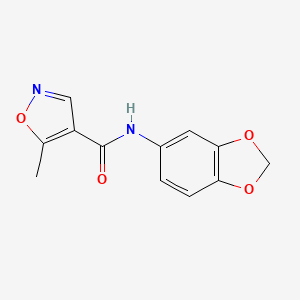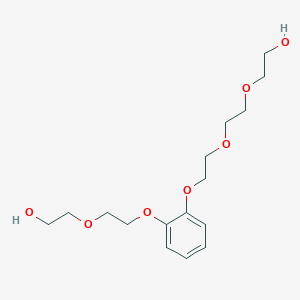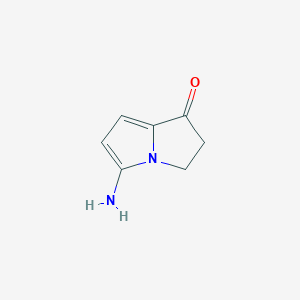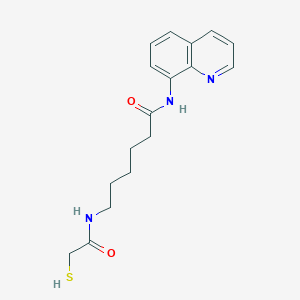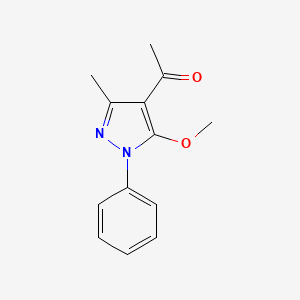
1-(5-Methoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Methoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities
Vorbereitungsmethoden
The synthesis of 1-(5-Methoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone typically involves the cyclocondensation of appropriate hydrazines with 1,3-diketones or their equivalents. One common method includes the reaction of 5-methoxy-3-methyl-1-phenylpyrazole with ethanone under acidic or basic conditions . Industrial production methods often employ catalytic processes to enhance yield and selectivity, utilizing catalysts such as Lewis acids or transition metal complexes .
Analyse Chemischer Reaktionen
1-(5-Methoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.
Reduction: Reduction reactions typically yield hydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the methoxy and phenyl groups can be replaced under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(5-Methoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(5-Methoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells through the activation of p53-mediated pathways . The compound’s antimicrobial properties are often linked to its ability to disrupt microbial cell membranes or inhibit essential enzymes .
Vergleich Mit ähnlichen Verbindungen
Compared to other pyrazole derivatives, 1-(5-Methoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Similar compounds include:
3-Methyl-1-phenyl-1H-pyrazol-5-yl derivatives: These compounds share the pyrazole core but differ in their substitution patterns, leading to variations in reactivity and biological activity.
1-Phenyl-3-methyl-4-pyrazolyl derivatives: These compounds are structurally similar but may have different functional groups, affecting their chemical behavior and applications.
Eigenschaften
CAS-Nummer |
37703-82-5 |
|---|---|
Molekularformel |
C13H14N2O2 |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
1-(5-methoxy-3-methyl-1-phenylpyrazol-4-yl)ethanone |
InChI |
InChI=1S/C13H14N2O2/c1-9-12(10(2)16)13(17-3)15(14-9)11-7-5-4-6-8-11/h4-8H,1-3H3 |
InChI-Schlüssel |
FEPXDQRQESZASE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1C(=O)C)OC)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


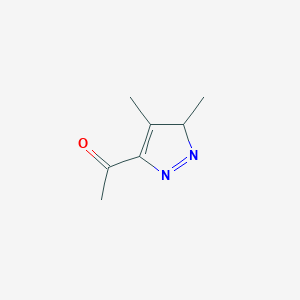
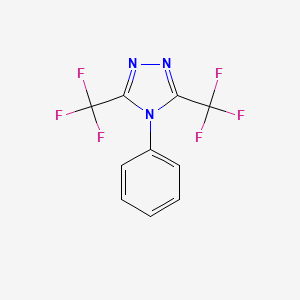
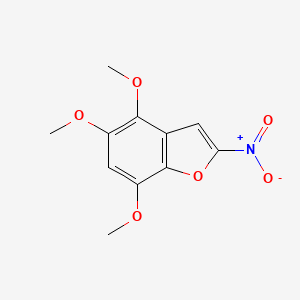
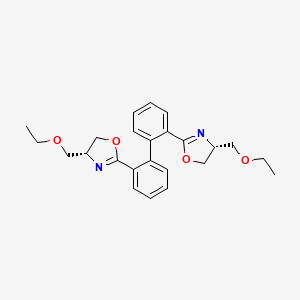
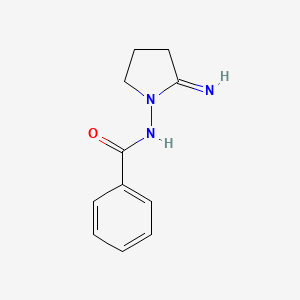
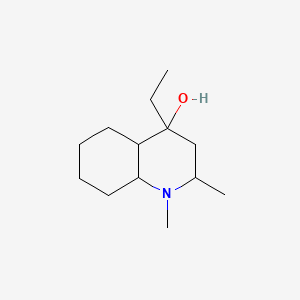
![4-Bromobenzo[d]oxazole-2-sulfonamide](/img/structure/B12893666.png)
